Alaproclate, (R)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

SirT1 enhancer A03 is a small molecule identified for its ability to enhance the activity of Silent Information Regulator 1 (SirT1), a NAD±dependent deacetylase. SirT1 plays a crucial role in regulating various cellular processes, including gene expression, metabolism, and aging. Enhancing SirT1 activity has been linked to potential therapeutic benefits in treating neurodegenerative diseases, metabolic disorders, and inflammation .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of SirT1 enhancer A03 involves high-throughput screening (HTS) to identify potential candidates. The compound is then synthesized through a series of organic reactions, including condensation, cyclization, and purification steps. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity .

Industrial Production Methods: Industrial production of SirT1 enhancer A03 requires scaling up the laboratory synthesis process. This involves optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and adhering to regulatory standards. The process may include continuous flow synthesis, automated purification systems, and rigorous testing for impurities .

Analyse Chemischer Reaktionen

Types of Reactions: SirT1 enhancer A03 primarily undergoes deacetylation reactions facilitated by SirT1. It can also participate in other reactions such as oxidation and reduction, depending on the cellular environment .

Common Reagents and Conditions:

Deacetylation: NAD+ as a cofactor, physiological pH, and temperature.

Oxidation: Reactive oxygen species (ROS) or specific oxidizing agents.

Reduction: Reducing agents like glutathione or specific enzymes.

Major Products: The major products of these reactions include deacetylated proteins, oxidized metabolites, and reduced intermediates, which play roles in various cellular pathways .

Wissenschaftliche Forschungsanwendungen

SirT1 enhancer A03 has a wide range of applications in scientific research:

Chemistry: Used as a tool to study deacetylation reactions and enzyme kinetics.

Biology: Investigates the role of SirT1 in cellular processes such as aging, apoptosis, and DNA repair.

Medicine: Explores therapeutic potential in treating neurodegenerative diseases (e.g., Alzheimer’s disease), metabolic disorders (e.g., diabetes), and inflammatory conditions.

Wirkmechanismus

SirT1 enhancer A03 exerts its effects by binding to SirT1 and enhancing its deacetylase activity. This leads to the deacetylation of various substrates, including histones, transcription factors, and metabolic enzymes. The enhanced deacetylation activity modulates gene expression, improves mitochondrial function, and reduces oxidative stress. Key molecular targets include tumor protein p53, peroxisome proliferator-activated receptor gamma coactivator 1-alpha, and nuclear factor kappa-light-chain-enhancer of activated B cells .

Vergleich Mit ähnlichen Verbindungen

Resveratrol: A natural polyphenol that activates SirT1 and has been studied for its anti-aging and cardioprotective effects.

Nicotinamide Riboside: A precursor of NAD+ that enhances SirT1 activity indirectly by increasing NAD+ levels.

Uniqueness of SirT1 Enhancer A03: SirT1 enhancer A03 is unique due to its high specificity and potency in enhancing SirT1 activity. Unlike other compounds, it has shown significant brain penetration and cognitive improvement in Alzheimer’s disease models without observed toxicity .

Eigenschaften

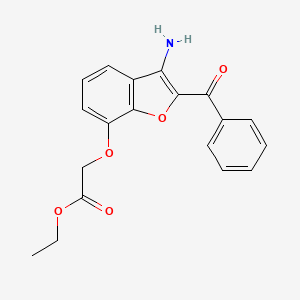

CAS-Nummer |

66171-73-1 |

|---|---|

Molekularformel |

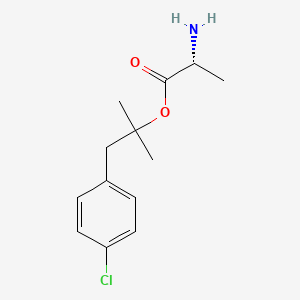

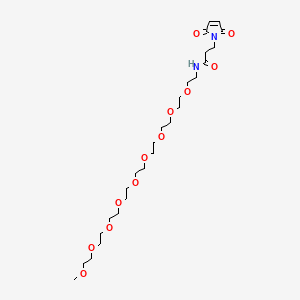

C13H18ClNO2 |

Molekulargewicht |

255.74 g/mol |

IUPAC-Name |

[1-(4-chlorophenyl)-2-methylpropan-2-yl] (2R)-2-aminopropanoate |

InChI |

InChI=1S/C13H18ClNO2/c1-9(15)12(16)17-13(2,3)8-10-4-6-11(14)7-5-10/h4-7,9H,8,15H2,1-3H3/t9-/m1/s1 |

InChI-Schlüssel |

FZSPJBYOKQPKCD-SECBINFHSA-N |

Isomerische SMILES |

C[C@H](C(=O)OC(C)(C)CC1=CC=C(C=C1)Cl)N |

Kanonische SMILES |

CC(C(=O)OC(C)(C)CC1=CC=C(C=C1)Cl)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2,5-dioxopyrrolidin-1-yl) 6-[[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(2S)-3-(1H-indol-3-yl)-1-(oxazinan-2-yl)-1-oxopropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-methylamino]hexanoate](/img/structure/B11937599.png)

![(2R)-13,13,14,14,15,15,16,16,16-nonadeuterio-2-hydroxy-N-[(E,2S,3R,6R)-1,3,6-trihydroxyoctadec-4-en-2-yl]hexadecanamide](/img/structure/B11937623.png)

![8-[4-(4-Methylphenyl)pentyl]-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B11937648.png)

![4-[5-[(1S)-1-[4-(cyclopropanecarbonyl)phenoxy]propyl]-1,2,4-oxadiazol-3-yl]-2-fluoro-N-[(2S)-1-hydroxypropan-2-yl]benzamide](/img/structure/B11937667.png)